7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-methyl-5-[(3-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-12-4-3-5-14(10-12)11-24-20(25)18-19(26-13(2)22-18)17(23-24)15-6-8-16(21)9-7-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHVSFDFPFFFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the thiazole ring followed by the construction of the pyridazine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or alcohols.
Substitution: Halogenation or alkylation reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyridazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Thiazole derivatives: Compounds with a thiazole ring that may or may not be fused with other rings.
Pyridazine derivatives: Compounds featuring a pyridazine ring with various substituents.
Uniqueness
7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's structure includes a thiazolo[4,5-d]pyridazinone core, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The IUPAC name of the compound is 7-(4-fluorophenyl)-2-methyl-5-[(3-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one. Its molecular formula is , with a molecular weight of 367.42 g/mol. The presence of fluorine and methyl groups significantly influences its biological activity and pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.42 g/mol |
| IUPAC Name | 7-(4-fluorophenyl)-2-methyl-5-[(3-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
| InChI | InChI=1S/C20H16FN3OS/c1-12-4-3-5-14(10-12)11-24-20(25)18-19(26-13(2)22-18)17(23-24)15-6-8-16(21)9-7-15/h3-10H,11H2,1-2H3 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the binding affinity to these targets, potentially acting as an inhibitor or activator depending on the context of the interaction. This modulation can influence various biochemical pathways involved in disease processes.
Anticancer Activity
Research indicates that compounds within the thiazolo[4,5-d]pyridazinone family exhibit significant anticancer properties. In vitro studies have shown that 7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one inhibits the growth of several cancer cell lines, including breast, lung, and colon cancers. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vivo studies demonstrated its efficacy in reducing inflammation in models such as acetic acid-induced writhing and hot plate tests. The anti-inflammatory action is likely due to the inhibition of pro-inflammatory cytokines and mediators.
Analgesic Activity
In addition to anti-inflammatory effects, this compound has shown analgesic properties in experimental models. It effectively alleviates pain responses, suggesting potential applications in pain management therapies.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one, it is beneficial to compare it with other derivatives within the same class:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 7-(4-chlorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one | Moderate anticancer activity | Chlorine substitution impacts activity |
| 7-(4-bromophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one | Similar anti-inflammatory effects | Bromine may enhance certain binding interactions |
| 7-(4-methylphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one | Lower potency | Methyl group may reduce overall activity |
Case Studies
- Study on Analgesic and Anti-inflammatory Effects : A study conducted on various thiazolo[4,5-d]pyridazinones demonstrated that compounds similar to 7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one exhibited significant analgesic effects in animal models. The results indicated a dose-dependent response with maximum efficacy at higher concentrations .
- Anticancer Evaluation : In vitro assays revealed that this compound effectively inhibited cell proliferation in breast cancer cell lines with an IC50 value comparable to established chemotherapeutics . Further investigations into its mechanism suggested involvement in apoptosis pathways.
Q & A
Q. What are the critical steps in synthesizing 7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves sequential functionalization of the thiazolo-pyridazine core. Key steps include:
- Coupling reactions : Introducing the 4-fluorophenyl and 3-methylbenzyl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
- Oxidation and cyclization : Controlled temperature (60–80°C) in anhydrous solvents (e.g., DMF or THF) to form the thiazolo-pyridazinone scaffold .
- Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the compound (>95% purity) .
- Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 20–30 min) improves yield by 15–20% compared to conventional heating .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) confirm substituent positions and detect impurities (<0.5%) .
- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., calculated [M+H]: 422.12; observed: 422.11) .
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) resolves stereochemical ambiguities and validates bond lengths/angles (e.g., C-S bond: 1.75 Å ± 0.02) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in the 3-methylbenzyl group) be resolved during structural refinement?
- Methodological Answer :
- Use SHELXL’s PART and SUMP commands to model disordered regions .
- Apply ADP restraints to anisotropic displacement parameters for overlapping atoms.
- Validate with ORTEP diagrams (WinGX suite ) to visualize electron density maps (Fo-Fc < 0.3 eÅ) .
- Example: A 2024 study resolved 3-methylbenzyl disorder by splitting occupancy (60:40) and refining with ISOR restraints .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in thiazolo-pyridazine derivatives?
- Methodological Answer :
- Comparative SAR Table :
- Computational Modeling : Molecular docking (AutoDock Vina) identifies key binding residues (e.g., Lys123 in kinase X) .
- In vitro assays : Dose-response curves (0.1–100 µM) validate predicted SAR trends .
Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be reconciled?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa variability ), ATP concentrations (1 mM), and incubation times (24–48 hr).
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
- Meta-analysis : Pool data from ≥3 independent studies (e.g., 2024 meta-analysis reduced IC50 variability from ±12 µM to ±3 µM ).
Methodological Challenges & Solutions
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Key Issues :
- Low yield (<40%) in cyclization steps due to steric hindrance from the 3-methylbenzyl group .
- Epimerization at C5 during purification .
- Solutions :
- Alternative catalysts : Use Pd(OAc)/XPhos for coupling (yield improvement: 55% → 72%) .
- Chiral HPLC : Resolve enantiomers with a Chiralpak IA column (hexane:isopropanol = 90:10) .
Q. How to design experiments for elucidating the mechanism of action in kinase inhibition?
- Experimental Workflow :
Kinase profiling : Screen against a panel of 50 kinases (DiscoverX) to identify selectivity .
Cellular thermal shift assay (CETSA) : Confirm target engagement (ΔTm ≥ 4°C indicates binding) .
Western blotting : Measure phosphorylation levels of downstream substrates (e.g., ERK1/2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
